1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
Description
1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea (CAS: 2034496-71-2) is a heterocyclic urea derivative with a molecular formula of C₁₈H₁₅N₅OS₂ and a molecular weight of 381.5 g/mol . Its structure features:
- A 2-methylbenzo[d]thiazole moiety at the N1 position of the urea group.
- A pyrazine ring substituted with a thiophen-2-yl group at the N3 position via a methylene linker.
However, detailed biological or physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence.
Properties
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-5-yl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2/c1-11-22-13-9-12(4-5-15(13)26-11)23-18(24)21-10-14-17(20-7-6-19-14)16-3-2-8-25-16/h2-9H,10H2,1H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKQSMSVXBYBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)NCC3=NC=CN=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Moiety: Starting with 2-methylbenzothiazole, which can be synthesized via the cyclization of o-aminothiophenol with acetic acid.
Pyrazine Derivative Synthesis: The pyrazine ring can be constructed through the condensation of appropriate diamines with diketones.
Coupling Reactions: The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamoyl chlorides to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene and benzothiazole rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA, potassium permanganate.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups yields amines.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of fluorescent probes for imaging and diagnostic applications.
Industry:
Polymer Science: The compound can be incorporated into polymers to enhance their electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole and pyrazine rings can engage in π-π stacking and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of urea-linked heterocycles , which are widely explored for their optoelectronic and pharmacological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Diversity :
- The target compound’s pyrazine-thiophene system distinguishes it from analogs with imidazothiazole (e.g., ), triazole (), or thiadiazole () cores. Pyrazine’s electron-deficient nature may enhance charge-transfer properties in materials science.
- Thiophene substitution is shared with 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline (), which was studied for electroluminescence. This suggests the target compound could similarly serve in optoelectronic devices.
Urea Linker: The urea group is a common pharmacophore in kinase inhibitors (e.g., CDK9 inhibitors in ) and antiproliferative agents (e.g., imidazo[2,1-b]thiazole ureas in ).
Synthetic Routes :
- Most analogs are synthesized via condensation reactions (e.g., THF-mediated coupling in , reflux in ). The target compound’s synthesis is unspecified but likely involves similar urea-forming steps.
Biological Potential: While 1-(4-cyanophenyl)-3-[[3-(2-cyclopropylethynyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]urea () showed anticancer activity via hIDO1/hTDO2 inhibition, the target compound’s pyrazine-thiophene system may target different pathways (e.g., kinase inhibition akin to ).
Biological Activity
1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on various studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 342.43 g/mol. The structural representation includes a benzo[d]thiazole moiety linked to a thiophen-2-yl pyrazin derivative via a urea functional group.
Antiviral Activity
Recent studies have indicated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antiviral properties. For instance, certain benzothiazole derivatives have shown inhibitory effects against MERS-CoV with IC50 values ranging from 0.14 μM to 0.62 μM, suggesting that structural modifications can enhance antiviral activity .
Antimicrobial Properties
Benzothiazole-based compounds have been reported to possess antimicrobial activity. In vitro studies demonstrate that modifications in the thiophene and pyrazine rings can lead to varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of the thiophene group is particularly noted for enhancing activity against resistant strains .
Anticancer Activity
Compounds containing the benzothiazole moiety have been explored for their anticancer potential. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of key signaling pathways . The specific compound discussed has not been extensively tested in clinical settings; however, its structural analogs show promise as anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural components:
| Structural Component | Effect on Activity |
|---|---|
| Benzothiazole Moiety | Essential for bioactivity; enhances binding affinity to target proteins. |
| Thiophene Ring | Modulates lipophilicity and improves cellular uptake. |
| Urea Linkage | Critical for interaction with biological targets; influences solubility. |
Case Studies
- Antiviral Efficacy : A study demonstrated that a series of benzothiazole derivatives, including those substituted with thiophene, exhibited significant antiviral activity against MERS-CoV, highlighting the potential for developing antiviral therapies based on this scaffold .
- Antimicrobial Testing : In a comparative study, various benzothiazole derivatives were evaluated for their antimicrobial properties. The compound's analogs showed enhanced activity against resistant bacterial strains, indicating that further modifications could yield potent antimicrobial agents .
- Anticancer Research : Investigations into the anticancer properties revealed that compounds similar to this compound could induce apoptosis in specific cancer cell lines, suggesting their potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
